5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a methyl group, and an amine group attached to the pyrazole ring, along with a hydrochloride salt form which enhances its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with cyclohexyl halide under basic conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the cyclohexyl group, leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Hydrogenated derivatives of the pyrazole ring or cyclohexyl group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases .
Industry:
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is largely dependent on its interaction with biological targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine
- 5-methyl-1H-pyrazole
- 1-methyl-5-aminopyrazole
Uniqueness:
- The presence of the cyclohexyl group in 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride provides unique steric and electronic properties, differentiating it from other pyrazole derivatives.
- The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
2624136-45-2 |
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Molecular Formula |
C10H18ClN3 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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